molecular formula C24H26N2O3S B11170552 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide

Cat. No.: B11170552
M. Wt: 422.5 g/mol
InChI Key: OEUFUPIYCHTQIS-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide is an organic compound with a complex structure that includes a benzyl group, a methylsulfamoyl group, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-{4-[benzyl(methyl)sulfamoyl]phenyl}amine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-phenylbutanamide

InChI

InChI=1S/C24H26N2O3S/c1-26(19-21-11-6-3-7-12-21)30(28,29)23-17-15-22(16-18-23)25-24(27)14-8-13-20-9-4-2-5-10-20/h2-7,9-12,15-18H,8,13-14,19H2,1H3,(H,25,27)

InChI Key

OEUFUPIYCHTQIS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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